molecular formula C15H24O3Si B11842102 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- CAS No. 836669-25-1

4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-

Cat. No.: B11842102
CAS No.: 836669-25-1
M. Wt: 280.43 g/mol
InChI Key: DNQKOBVMGXBRBH-UHFFFAOYSA-N
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Description

4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a dioxin ring, which is a six-membered ring containing two oxygen atoms. The compound also features a trimethylsilyl group and a hexynyl chain, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- typically involves multiple steps. One common method starts with the preparation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which is then modified to introduce the hexynyl and trimethylsilyl groups. The reaction conditions often involve the use of strong acids like sulfuric acid and organic solvents such as acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process typically includes steps like distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- involves its interaction with various molecular targets. The dioxin ring can participate in electron transfer reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can affect enzyme activity, signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the hexynyl and trimethylsilyl groups in 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- makes it unique. These groups enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

836669-25-1

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

2,2-dimethyl-6-(6-trimethylsilylhex-5-ynyl)-1,3-dioxin-4-one

InChI

InChI=1S/C15H24O3Si/c1-15(2)17-13(12-14(16)18-15)10-8-6-7-9-11-19(3,4)5/h12H,6-8,10H2,1-5H3

InChI Key

DNQKOBVMGXBRBH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=CC(=O)O1)CCCCC#C[Si](C)(C)C)C

Origin of Product

United States

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